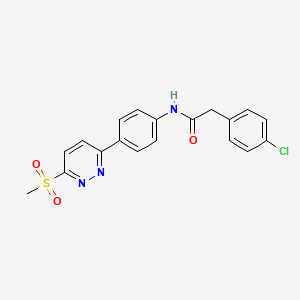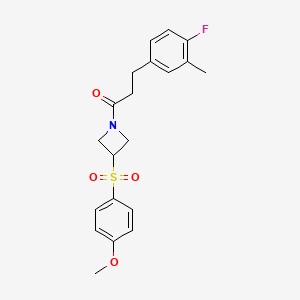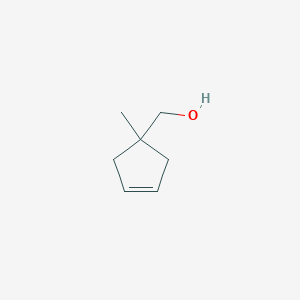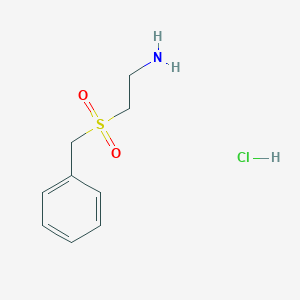
1-(2-Fluorophenyl)-3-phenylpropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds like “1-(2-Fluorophenyl)-3-phenylpropan-2-one” belong to a class of organic compounds known as fluorophenyls . They are used in various fields such as medicine and materials science due to their unique properties .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions including electrophilic fluorination, ring closure reactions, and oxidative aromatization .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using various spectroscopic techniques including FT-IR, HR-MS, 1D and 2D NMR analysis .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and varied. They often involve reactions with other organic compounds and can result in a variety of products .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. These properties can include things like melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Lithium-Ion Batteries
Elisabeth Krämer et al. (2012) investigated 1-Fluoropropane-2-one, a structurally similar compound, as an effective solid-electrolyte interface (SEI) forming additive in lithium-ion batteries. This study focuses on the compound's ability to enhance first-cycle efficiency, high-rate performance, and long-term cycling stability in propylene carbonate-based electrolytes on graphite electrodes (Krämer et al., 2012).
Fluorescent Sensors
Zhiyong Yang et al. (2013) designed and synthesized a heteroatom-containing organic fluorophore that demonstrates the effect of intramolecular charge transfer (ICT) and aggregation-induced emission (AIE). The structure's adaptability to protonation and deprotonation makes it a valuable fluorescent pH sensor in both solution and solid-state, highlighting its potential in chemical sensing applications (Yang et al., 2013).
Analytical Characterizations
M. Dybek et al. (2019) conducted a comprehensive analytical characterization of fluorolintane and its isomers, substances based on the 1,2-diarylethylamine template. Though the primary focus was on differentiating positional isomers for non-medical research chemicals, the detailed analytical methodologies including mass spectrometry and chromatography have broader implications for the analysis of complex organic compounds (Dybek et al., 2019).
Material Synthesis and Characterization
Ratika Sharma et al. (2013) reported on the synthesis and crystal structure of a spiro[indole-3,2'-pyrrolidin]-2(1H)-one derivative, showcasing the potential of fluorophenyl compounds in the development of novel materials with specific optical properties. This research provides insight into the molecular design principles for creating substances with tailored physical and chemical characteristics (Sharma et al., 2013).
Photoluminescence and OLEDs
Seok-Jong Lee et al. (2009) synthesized and characterized a blue phosphorescent iridium(III) complex, highlighting the effect of fluorine substitution on the photoluminescence properties. This study emphasizes the compound's application in organic light-emitting diodes (OLEDs) and the broader field of electronic materials (Lee et al., 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-3-phenylpropan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO/c16-15-9-5-4-8-13(15)11-14(17)10-12-6-2-1-3-7-12/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOSMBWUOVNUMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1494-55-9 |
Source


|
| Record name | 1-(2-fluorophenyl)-3-phenylpropan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Butyl 4-({[(4-aminophenyl)thio]acetyl}amino)-benzoate](/img/structure/B2915686.png)

![N-(3,4-dimethylphenyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2915689.png)
![3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(3-methoxyphenyl)propanamide](/img/structure/B2915691.png)

![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2915693.png)




![Methyl 7-isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2915702.png)


